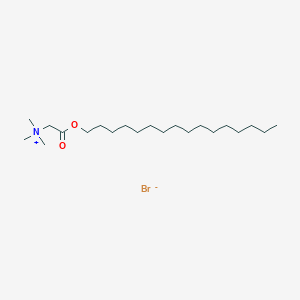
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifier.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide typically involves the reaction of hexadecanol with trimethylamine and bromoacetyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Acylation: Hexadecanol is reacted with bromoacetyl bromide in the presence of a base such as triethylamine to form the intermediate compound.
Quaternization: The intermediate is then reacted with trimethylamine to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromide ion.
Aplicaciones Científicas De Investigación
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in cell culture and molecular biology experiments as a detergent.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of personal care products, cleaning agents, and emulsifiers.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions. The quaternary ammonium group interacts with various molecular targets, including cell membranes, leading to its use in biological applications.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Bromide (DTAB): A shorter-chain analogue with similar applications but different physical properties.
Uniqueness
2-(Hexadecyloxy)-N,N,N-trimethyl-2-oxoethan-1-aminium bromide is unique due to its specific chain length and functional groups, which provide distinct surfactant properties and make it suitable for specialized applications in various fields.
Propiedades
Número CAS |
347424-03-7 |
|---|---|
Fórmula molecular |
C21H44BrNO2 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
(2-hexadecoxy-2-oxoethyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C21H44NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21(23)20-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
SCQBUFSFOMXOCN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


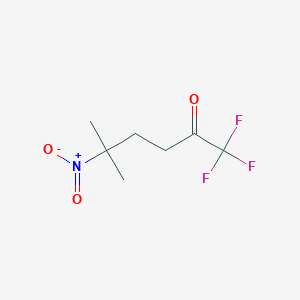
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
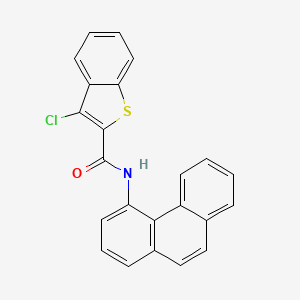
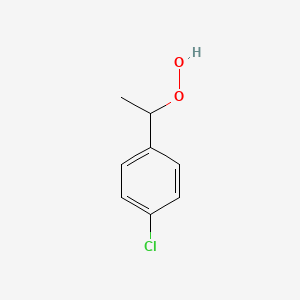
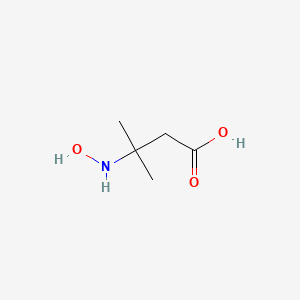
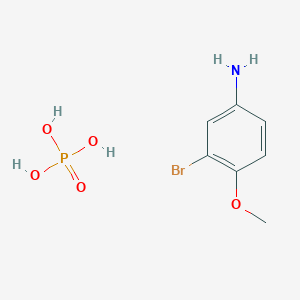
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
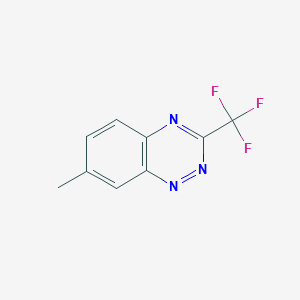
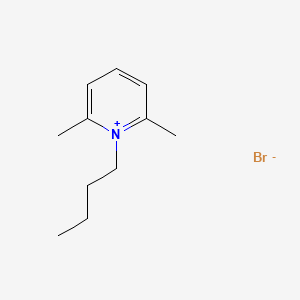
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-](/img/structure/B12566833.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)

